molecular formula C16H22N2O2 B5222850 [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](furan-2-yl)methanone

[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](furan-2-yl)methanone

Cat. No.: B5222850
M. Wt: 274.36 g/mol
InChI Key: JNBIVZBQVAGIIN-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a complex organic compound that features a unique combination of bicyclic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone typically involves multi-step organic reactions One common route includes the initial formation of the bicyclo[22The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, catalysts, and purification methods are optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For instance, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is investigated for its potential to treat various diseases. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising lead compound in drug discovery .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties .

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects .

Properties

IUPAC Name

[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(15-2-1-9-20-15)18-7-5-17(6-8-18)14-11-12-3-4-13(14)10-12/h1-2,9,12-14H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBIVZBQVAGIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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